3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC17762131
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 3-amino-1-(1,5-dimethylpyrazol-4-yl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3 |
| Standard InChI Key | GNLNUBNXWDLLOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)C(C(C)CN)O |
Introduction
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is a chemical compound with a molecular formula of C₉H₁₇N₃O and a molecular weight of approximately 183.25 g/mol . This compound features a pyrazole ring substituted with amino and alkyl groups, contributing to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol can be achieved through several methods, which may vary based on the desired yield and purity of the final product. Common synthetic routes involve the reaction of appropriate starting materials, such as pyrazole derivatives, with other functional groups to form the desired compound.
Potential Applications
This compound has potential applications in various fields, including pharmaceuticals and biological research. Interaction studies involving 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol may focus on its binding affinity to biological targets, which is crucial for understanding its pharmacodynamics and therapeutic potential.
Related Compounds
Several compounds share structural similarities with 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol | C₉H₁₇N₃O | Different alkyl substitution pattern |
| 5-Amino-1,3-dimethylpyrazole | C₅H₉N₃ | Lacks alcohol functional group |
| 3-(3,5-dimethylpyrazolyl)-2-methylpropanal | C₈H₁₂N₂O | Features an aldehyde instead of an alcohol group |
These compounds highlight the diversity within pyrazole derivatives in terms of biological activity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume